3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride (CAS 1803580-63-3) is a heterocyclic building block comprising a piperazine ring substituted at the N-1 position with a pyridin-2-ylmethyl group and at the N-3 position with a methyl group, supplied as the dihydrochloride salt (C₁₁H₁₉Cl₂N₃, MW 264.19). It is commercially available from multiple suppliers at a standard purity of 95% with batch-specific quality documentation including NMR, HPLC, and GC.

Molecular Formula C11H19Cl2N3
Molecular Weight 264.19 g/mol
CAS No. 1803580-63-3
Cat. No. B1430662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride
CAS1803580-63-3
Molecular FormulaC11H19Cl2N3
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H
InChIKeyQVWCXSYLKHRVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(pyridin-2-ylmethyl)piperazine Dihydrochloride: Structure, Supply Landscape, and Selection Context


3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride (CAS 1803580-63-3) is a heterocyclic building block comprising a piperazine ring substituted at the N-1 position with a pyridin-2-ylmethyl group and at the N-3 position with a methyl group, supplied as the dihydrochloride salt (C₁₁H₁₉Cl₂N₃, MW 264.19) . It is commercially available from multiple suppliers at a standard purity of 95% with batch-specific quality documentation including NMR, HPLC, and GC . Structurally, it is distinguished from positional isomers such as 1-(4-pyridylmethyl)piperazine derivatives, which exhibit divergent sigma receptor subtype selectivity profiles favoring σ₁ over σ₂ receptors, whereas 2-pyridylmethyl-substituted piperazines preferentially engage σ₂ receptors [1]. The compound is also distinct from 1-(3-methylpyridin-2-ylmethyl)piperazine dihydrochloride (CAS 1185299-95-9), in which the methyl substituent resides on the pyridine ring rather than the piperazine ring—an isomeric difference that carries implications for both physicochemical properties and downstream derivatization chemistry [1].

Why 3-Methyl-1-(pyridin-2-ylmethyl)piperazine Dihydrochloride Cannot Be Freely Substituted by In-Class Piperazine Analogs


Piperazine-based building blocks with pyridylmethyl and methyl substituents are often treated as functionally interchangeable in procurement workflows; however, the precise position of the methyl group—whether on the piperazine ring at N-3 or on the pyridine ring at the 3-position—directly alters the compound's lipophilicity, hydrogen-bonding capacity, and regiochemical availability for subsequent N-functionalization. In the specific case of 3-methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride, the methyl group resides on the saturated piperazine ring rather than on the aromatic pyridine, a distinction that differentiates this compound from the isomeric 1-(3-methyl-pyridin-2-ylmethyl)piperazine dihydrochloride (CAS 1185299-95-9) . Further, the pyridyl nitrogen position (2- vs 3- vs 4-pyridylmethyl) has been shown to govern sigma receptor subtype recognition: 2-pyridylmethyl-substituted piperazines favor σ₂ receptor binding, while 3- and 4-pyridylmethyl analogs favor σ₁ [1]. These structural parameters carry through to the pharmacological and physicochemical properties of final compounds synthesized from each building block, making generic substitution without experimental verification a risk to both potency and target selectivity in downstream applications [1].

Quantitative Differentiation Evidence for 3-Methyl-1-(pyridin-2-ylmethyl)piperazine Dihydrochloride


Structural Isomer Differentiation: Piperazine-Ring Methyl vs Pyridine-Ring Methyl Substitution

This compound (CAS 1803580-63-3) places the methyl substituent on the piperazine ring at C-3 position, whereas its closest structural isomer 1-(3-methylpyridin-2-ylmethyl)piperazine dihydrochloride (CAS 1185299-95-9) places the methyl on the pyridine ring at the 3-position. Although no direct published head-to-head pharmacological comparison exists between these two building blocks, the difference in substitution site is expected to alter lipophilicity (calculated logP), hydrogen-bond donor/acceptor profile, and the steric environment around the secondary piperazine nitrogen available for subsequent derivatization . The pyridylmethyl nitrogen position alone is documented to shift sigma receptor sub-type selectivity between σ₁ and σ₂ in pyridylpiperazine series [1].

Medicinal Chemistry Building Block Selection Structure-Activity Relationship

Salt Form Differentiation: Dihydrochloride vs Mono-Hydrochloride Impact on Aqueous Solubility

The target compound is supplied exclusively as the dihydrochloride salt (2 HCl equivalents per free base), in contrast to the free base form (CAS 1368791-10-9) and the trihydrochloride variant (CAS 1803585-38-7) . The free base (MW 191.27) is significantly less water-soluble owing to the absence of ionic character, while the dihydrochloride salt (MW 264.19) provides a defined stoichiometric balance of counterions suitable for aqueous reaction media and biological assay buffers. Piperazine dihydrochloride salts are routinely selected in medicinal chemistry workflows for their reproducible solubility and handling properties relative to free-base forms .

Formulation Science Pre-formulation Salt Selection

Supplier-Level Purity and Quality Documentation Availability

The compound is supplied at a standard purity of 95% with batch-level analytical certificates (NMR, HPLC, GC) from multiple vendors including Bidepharm and Biosynth . This purity specification and documentation standard match or exceed those of related piperazine dihydrochloride building blocks such as 1-(pyridin-2-ylmethyl)piperazine dihydrochloride (CAS 1185319-46-3), which is also quoted at 95% purity by commercial suppliers . For procurement decisions, the availability of orthogonal analytical characterization (NMR for structural confirmation, HPLC for purity, GC for volatile impurity profiling) enables direct comparability between the target compound and any proposed alternative building block.

Quality Assurance Procurement Batch Consistency

Sigma Receptor Subtype Guidance from Pyridyl Position Structure-Activity Relationships

Although no direct binding data exist specifically for 3-methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride itself, class-level structure-activity relationship studies on pyridylpiperazines demonstrate that the position of the pyridyl nitrogen dictates sigma receptor subtype preference. 2-Pyridylmethyl-substituted piperazines, including the des-methyl analog of the target compound, exhibit preferential binding affinity for σ₂ receptors, whereas 3- and 4-pyridylmethyl-substituted analogs favor σ₁ receptors [1]. Since the target compound retains the 2-pyridylmethyl substitution, this class-level SAR predicts σ₂-favoring selectivity relative to 3- or 4-pyridylmethyl positional isomers—a design consideration directly relevant to projects targeting sigma-receptor-mediated pathways.

Sigma Receptor Neuroscience Ligand Design

Preferred Application Scenarios for 3-Methyl-1-(pyridin-2-ylmethyl)piperazine Dihydrochloride


Synthesis of Sigma-2 Receptor-Targeted Ligands

The 2-pyridylmethyl substitution of the target compound aligns with the structural motif that class-level SAR studies identify as favoring σ₂ receptor binding over σ₁ [1]. Medicinal chemistry teams developing σ₂-selective ligands—relevant to oncology imaging agents and neuropharmacology—should select this building block over 3- or 4-pyridylmethyl positional isomers to maximize the probability of σ₂ subtype engagement. Coupling the dihydrochloride salt directly into amide bond-forming or reductive amination reactions provides access to focused libraries of σ₂-biased candidates [1].

Building Block for Asymmetric Piperazine Derivatization via the Secondary Amine Handle

The methyl substitution on the piperazine ring at the 3-position leaves only one unsubstituted secondary amine nitrogen available for further functionalization (the N-4 position), providing regiochemical control during library synthesis. This contrasts with the isomeric 1-(3-methylpyridin-2-ylmethyl)piperazine dihydrochloride (CAS 1185299-95-9), where the unsubstituted piperazine offers two competing nucleophilic sites . For parallel synthesis workflows targeting N-4-derivatized piperazine libraries, the target compound provides unambiguous regioselectivity without requiring protecting group strategies .

Aqueous-Phase Biological Screening Cascades Requiring Pre-Dissolved Compound Stocks

The dihydrochloride salt form (as opposed to the free base, CAS 1368791-10-9) ensures sufficient aqueous solubility for direct dissolution into biological assay buffers at typical screening concentrations (10–100 μM) [1]. Laboratories performing high-throughput receptor binding or cell-based phenotypic screens should prefer the dihydrochloride salt to minimize DMSO carryover effects and eliminate the need for pH-adjusted solubilization protocols. This salt form is directly compatible with standard assay-ready plate preparation workflows [1].

Procurement for CNS Drug Discovery Programs Where Pyridylpiperazine Scaffolds Are Privileged

Pyridylmethylpiperazine scaffolds are established privileged structures in CNS drug discovery, with documented applications in antidepressant, antipsychotic, and neuroprotective research programs . The target compound combines the CNS-penetrant-friendly physicochemical profile of the piperazine-pyridine framework with the 3-methyl substitution that modulates both lipophilicity and metabolic stability relative to the des-methyl analog. Procurement teams supporting CNS lead optimization programs should include this compound as a key intermediate for generating methyl-substituted analogs for structure-activity relationship expansion .

Quote Request

Request a Quote for 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.